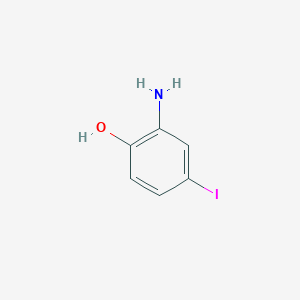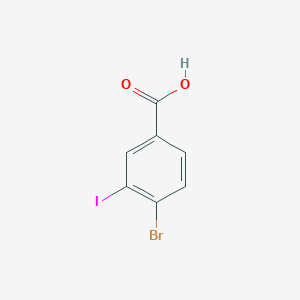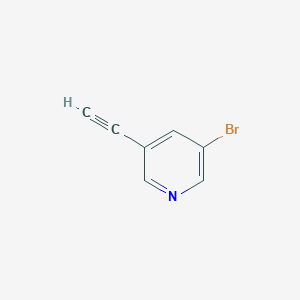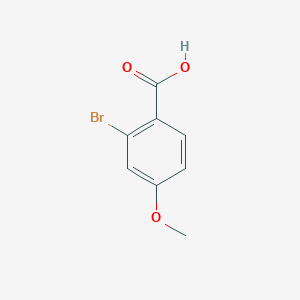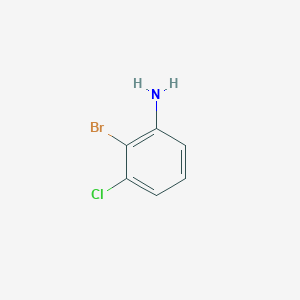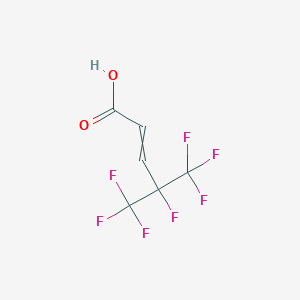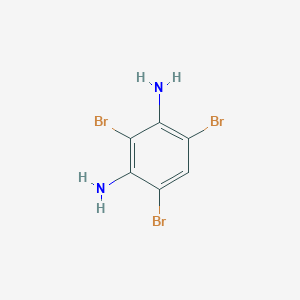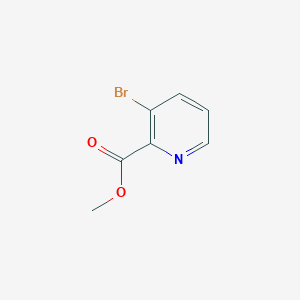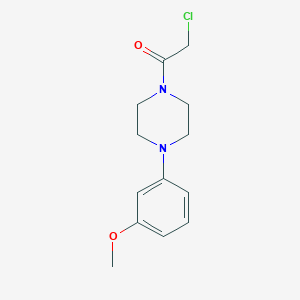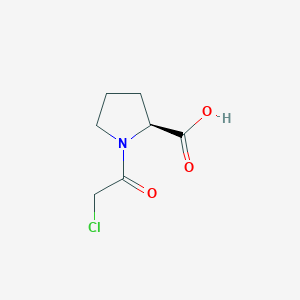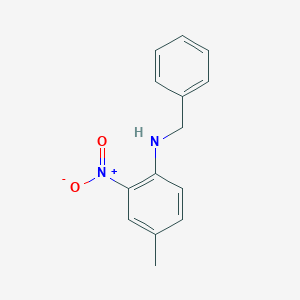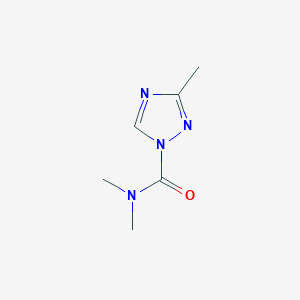
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide, commonly known as TTA, is a chemical compound that has gained significant attention in the field of scientific research. TTA is a heterocyclic compound that contains a triazole ring. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
TTA exerts its effects through various mechanisms. In medicinal chemistry, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. In biochemistry, TTA inhibits the activity of SREBP, which plays a crucial role in regulating cholesterol and fatty acid synthesis.
Effets Biochimiques Et Physiologiques
TTA has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, TTA has been shown to improve glucose and lipid metabolism, reduce inflammation, and inhibit cancer cell growth. In biochemistry, TTA inhibits the activity of SREBP, leading to a decrease in cholesterol and fatty acid synthesis. TTA has also been shown to improve insulin sensitivity and reduce oxidative stress. In material science, TTA has been shown to serve as a building block for the synthesis of novel polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
TTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. TTA is also stable under various conditions, making it suitable for use in various experiments. However, TTA has certain limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using TTA.
Orientations Futures
There are several future directions for research on TTA. In medicinal chemistry, further studies are needed to determine the potential of TTA as a therapeutic agent for various diseases, including diabetes, cancer, and inflammation. In biochemistry, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of TTA on SREBP. In material science, further studies are needed to explore the potential of TTA as a building block for the synthesis of novel polymers and materials. Overall, TTA has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
TTA can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and acetic anhydride. Another method involves the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and a carboxylic acid chloride. These methods have been optimized to obtain high yields of TTA with minimal impurities.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TTA has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. In biochemistry, TTA has been studied for its ability to inhibit a specific enzyme called sterol regulatory element-binding protein (SREBP). This enzyme plays a crucial role in regulating cholesterol and fatty acid synthesis. TTA has also been studied for its potential applications in material science, specifically as a building block for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
14803-79-3 |
|---|---|
Nom du produit |
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N,N,3-trimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-5-7-4-10(8-5)6(11)9(2)3/h4H,1-3H3 |
Clé InChI |
UXDKEHLTSDYDDJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
SMILES canonique |
CC1=NN(C=N1)C(=O)N(C)C |
Synonymes |
1H-1,2,4-Triazole-1-carboxamide, N,N,3-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



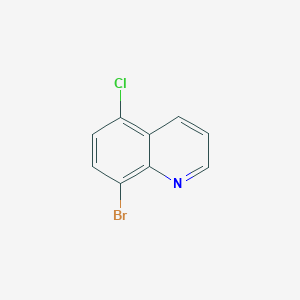
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
